1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone is a chemical compound with the molecular formula C12H20N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethyl-1H-pyrrole with 2-hydroxy-3-methylamino-propyl chloride under basic conditions to form the intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on certain biological pathways.
Mechanism of Action
The mechanism of action of 1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2-Hydroxy-3-amino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone
- 1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-propanone
Uniqueness
1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone is unique due to its specific substitution pattern on the pyrrole ring and the presence of both hydroxyl and methylamino groups. This combination of functional groups provides it with distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-[1-[2-hydroxy-3-(methylamino)propyl]-2,4-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8-6-14(7-11(16)5-13-4)9(2)12(8)10(3)15/h6,11,13,16H,5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGSLTJKGBDFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)C)C)CC(CNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.